3-(p-Aminobenzenethioxy)bromobenzene
Description
3-(p-Aminobenzenethioxy)bromobenzene is a brominated aromatic compound featuring a thioether linkage (-S-) connecting a bromobenzene ring to a para-aminobenzene moiety. This structure combines electron-withdrawing (bromine) and electron-donating (amino) groups, which influence its reactivity, solubility, and metabolic behavior.
Properties
Molecular Formula |
C12H10BrNS |
|---|---|
Molecular Weight |
280.19 g/mol |
IUPAC Name |
4-(3-bromophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H10BrNS/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 |
InChI Key |
NSIINFKYIFZHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on bromobenzene derivatives significantly alter their properties. Key comparisons include:
Key Observations :
- The thioxy group in this compound reduces polarity compared to oxygen-linked analogs (e.g., alkoxy derivatives), increasing lipophilicity and membrane permeability .
Metabolic Stability and Toxicity Pathways
- Bromobenzene (parent compound) : Metabolized via cytochrome P450-mediated epoxidation to form 3,4-oxide, which conjugates with glutathione (GSH) to prevent toxicity. Depletion of GSH leads to covalent binding of reactive metabolites to hepatic proteins, causing necrosis .
- This compound: The bulky thioxy-aminophenyl group may sterically hinder epoxidation at the 3,4 position, diverting metabolism to alternative pathways (e.g., hydroxylation or sulfation). This could reduce GSH depletion and hepatotoxicity compared to bromobenzene .
- For instance, electron-donating groups (e.g., -NH₂) slow oxidative metabolism, extending half-life .
Research Findings and Implications
Toxicity Mitigation Strategies
- Glutathione conjugation: As seen in acetaminophen toxicity (), maintaining hepatic GSH levels is critical for detoxifying reactive metabolites. Derivatives like this compound, which may avoid GSH depletion, could exhibit lower hepatotoxicity .
- Structural modifications : Introducing polar groups (e.g., -NH₂) improves water solubility, reducing reliance on metabolic detoxification pathways .
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